Cas no 1342959-54-9 (2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one)

2-Amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one is a specialized organic compound featuring a piperidine core functionalized with a methoxymethyl group and an amino ketone moiety. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both amino and ketone functionalities enables versatile derivatization, while the methoxymethyl group enhances solubility and modulates steric properties. Its piperidine scaffold contributes to conformational rigidity, potentially improving binding affinity in target applications. The compound is particularly useful in the development of bioactive molecules, offering a balance of stability and reactivity for further functionalization under controlled conditions. Suitable for research-scale and industrial applications requiring precise molecular modifications.
2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one structure
1342959-54-9 structure
Product Name:2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one
CAS No:1342959-54-9
MF:C9H18N2O2
MW:186.251422405243
CID:2156452
Update Time:2025-10-28

2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-1-(4-methoxymethyl-piperidin-1-yl)-ethanone
    • 2-Amino-1-(4-(methoxymethyl)piperidin-1-yl)ethanone
    • AM91971
    • 2-Amino-1-(4-methoxymethylpiperidin-1-yl)ethanone
    • 2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one
    • Inchi: 1S/C9H18N2O2/c1-13-7-8-2-4-11(5-3-8)9(12)6-10/h8H,2-7,10H2,1H3
    • InChI Key: YYVXEXPVSOVZOK-UHFFFAOYSA-N
    • SMILES: O(C)CC1CCN(C(CN)=O)CC1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 165
  • Topological Polar Surface Area: 55.6

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Additional information on 2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one

2-Amino-1-[4-(Methoxymethyl)piperidin-1-yl]ethan-1-one (CAS No. 1342959-54-9): A Comprehensive Overview

2-Amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one (CAS No. 1342959-54-9) is a versatile compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as N-(4-(methoxymethyl)piperidin-1-yl)acetamide, has garnered attention due to its unique structural features and biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and potential applications of this compound.

The chemical structure of 2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one consists of a piperidine ring substituted with a methoxymethyl group and an acetamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The piperidine ring is a common motif in many biologically active compounds, contributing to the compound's ability to interact with various biological targets. The methoxymethyl group adds steric bulk and can influence the compound's solubility and stability, while the acetamide moiety provides a polar functional group that can participate in hydrogen bonding.

Recent studies have highlighted the importance of 2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one in various therapeutic areas. One notable application is in the development of drugs for neurological disorders. Research has shown that this compound can modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can have beneficial effects on conditions such as Parkinson's disease and depression. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one exhibits potent dopaminergic activity, making it a promising lead compound for further drug development.

In addition to its neurological applications, 2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one has shown promise in cancer research. Preclinical studies have indicated that this compound can inhibit the growth of certain cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. Specifically, it has been found to target the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various types of cancer. A study published in the Cancer Research journal reported that 2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one effectively reduced tumor growth in xenograft models of breast cancer.

The synthesis of 2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one has been extensively studied, and several efficient routes have been developed. One common approach involves the reaction of 4-(methoxymethyl)piperidine with acetyl chloride followed by amination with ammonia or an appropriate amine source. This method provides high yields and good purity, making it suitable for large-scale production. Another synthetic route involves the use of transition metal-catalyzed coupling reactions, which offer greater flexibility in terms of functional group tolerance and stereoselectivity.

The physicochemical properties of 2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one are crucial for understanding its behavior in biological systems. It is a white crystalline solid with a melting point ranging from 80 to 85°C. The compound is moderately soluble in water but exhibits higher solubility in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). Its logP value indicates that it has moderate lipophilicity, which is favorable for cellular uptake and distribution within tissues.

In terms of safety and toxicity, preliminary studies suggest that 2-amino-1-[4-(methoxymethyl)piperidin-1-yl]ethan-1-one has a favorable safety profile at therapeutic concentrations. However, as with any new chemical entity (NCE), comprehensive toxicological evaluations are necessary to ensure its safety for human use. Preclinical toxicity studies have shown that this compound does not exhibit significant cytotoxicity or genotoxicity at relevant doses.

The potential applications of 2-amino-1-[4-(methoxymethyl)piperidin-1-y l]ethan - ione extend beyond its direct therapeutic uses. It serves as an important building block for the synthesis of more complex molecules with diverse biological activities. For example, it can be used as a starting material for the preparation of prodrugs designed to enhance drug delivery and reduce side effects. Additionally, its structural features make it suitable for use in high-throughput screening (HTS) campaigns aimed at identifying novel drug candidates.

In conclusion, 2-amino - ione - ione - [4 -( meth ox ym eth yl )pip er idin - ione - yl ]e than - one - one - one (CAS No . ione - one - one - one - one - one - one - one - one - one - one - one - one - one - one -



















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